
Ald-Ph-amido-PEG3-C-COOH
Descripción general
Descripción
Ald-Ph-amido-PEG3-C-COOH is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a linker molecule that is used to conjugate peptides and proteins to various surfaces, including nanoparticles, microspheres, and beads. The use of Ald-Ph-amido-PEG3-C-COOH has revolutionized the way researchers study biological processes, as it allows for the controlled delivery of peptides and proteins to specific areas of the body.
Aplicaciones Científicas De Investigación
Atomic Layer Deposition (ALD) for Thin Films
Precursors for ALD : The synthesis of N-Heterocyclic Stannylene and Germylene and their application as precursors for atomic layer deposition (ALD) highlight the importance of volatile, stable, and reactive compounds in creating conformal thin films on substrates. These precursors are effective in depositing monosulfides of germanium or tin, demonstrating their utility in materials science for coatings and electronic applications (Kim et al., 2014).
ALD Applications : A review by Johnson, Hultqvist, and Bent (2014) provides an overview of ALD as a technique for producing thin films with exceptional conformality and thickness control. This process is pivotal for applications in solar cells, high-k transistors, and solid oxide fuel cells, illustrating the versatility and impact of ALD in advancing technology and materials science (Johnson et al., 2014).
Catalysis and Material Functionalization
Catalyst Design : The development of catalysts through ALD showcases the method's ability to precisely design catalytic materials, improving their activity, selectivity, and stability. This approach has been utilized to create a wide range of catalytic structures for various chemical reactions, indicating the role of ALD in catalysis research (O'Neill et al., 2015).
Functionalization of Dendrimers : Research on the strain-promoted alkyne azide cycloaddition for functionalizing poly(amido)-based dendrons with ethylene glycol chains underscores the significance of chemical functionalization techniques. This method avoids metal contamination, which is crucial for biological applications, highlighting the importance of innovative chemical strategies in materials functionalization (Ornelas et al., 2010).
Energy Conversion and Storage
ALD for Energy Applications : ALD has been identified as a critical technique in energy conversion, utilization, and storage. Its ability to engineer surfaces and interfaces with sub-nm precision makes it a valuable tool in the development of devices for renewable energy, such as solid oxide fuel cells, photovoltaics, and lithium-ion batteries. This highlights ALD's potential in facilitating the transition to clean, renewable energy sources (Elam et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of Ald-Ph-amido-PEG3-C-COOH is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
Mode of Action
Ald-Ph-amido-PEG3-C-COOH acts as a non-cleavable linker in ADCs . The linker’s role is to stably attach the cytotoxic drug to the antibody until it reaches the cancer cell. Once inside the cell, the drug is released to exert its cytotoxic effect. The non-cleavable nature of this linker means that the drug remains attached to the antibody even after internalization into the cancer cell, and the drug is released only when the ADC is degraded within the cell.
Result of Action
The primary result of the action of Ald-Ph-amido-PEG3-C-COOH is the targeted delivery of cytotoxic drugs to cancer cells via ADCs . This results in the selective killing of cancer cells while minimizing damage to healthy cells, thus improving the therapeutic index of the cytotoxic drug.
Propiedades
IUPAC Name |
2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7/c18-11-13-1-3-14(4-2-13)16(21)17-5-6-22-7-8-23-9-10-24-12-15(19)20/h1-4,11H,5-10,12H2,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMVWAHTNKJYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-Ph-amido-PEG3-C-COOH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



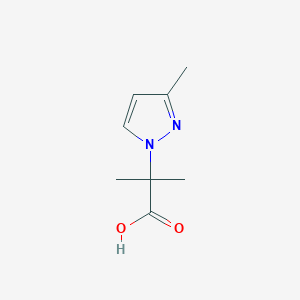
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
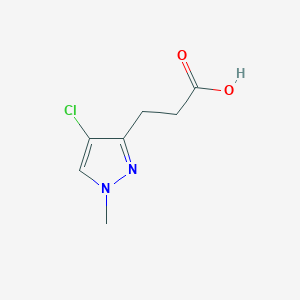
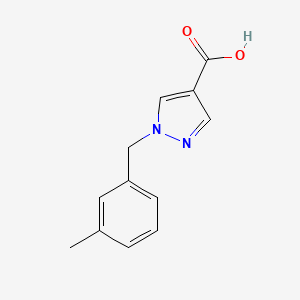
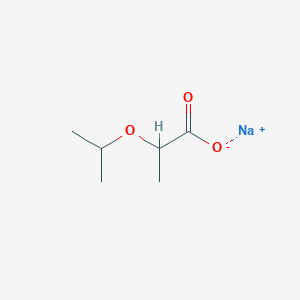
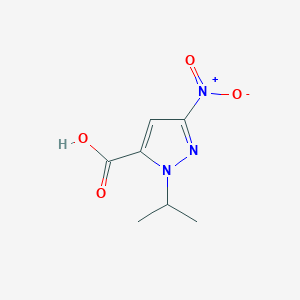
![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)
![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)
![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)

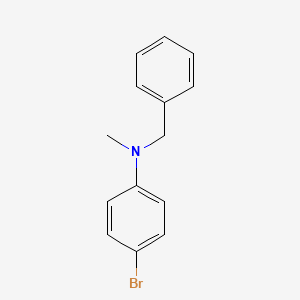

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)